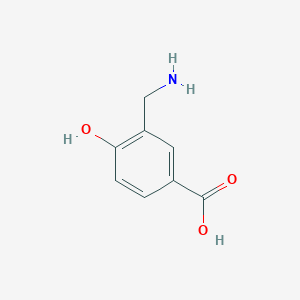

3-(Aminomethyl)-4-hydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)-4-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3,10H,4,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPIPCOBYJOTAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Aminomethyl 4 Hydroxybenzoic Acid and Its Research Relevant Derivatives

Chemical Synthesis Approaches

The synthesis of 3-(Aminomethyl)-4-hydroxybenzoic acid is achieved through various multi-step organic synthesis pathways. These routes often involve the introduction of a functional group at the 3-position of a 4-hydroxybenzoic acid precursor, which is then converted to the aminomethyl group.

Multi-step Organic Synthesis Pathways

Key to the synthesis of this compound is the strategic formation of a carbon-based functional group at the C-3 position of the benzene (B151609) ring, which is subsequently transformed into the aminomethyl moiety. Two plausible and common pathways involve either a formylation-reductive amination sequence or a methylation-bromination-amination sequence.

A prominent strategy for synthesizing this compound involves the reductive amination of its aldehyde precursor, 3-formyl-4-hydroxybenzoic acid. This aldehyde is a commercially available starting material. sigmaaldrich.com Reductive amination is a robust method for forming carbon-nitrogen bonds and can be performed using various reagents and conditions to convert the aldehyde group into a primary amine. harvard.edu

The process is typically a one-pot or two-step procedure where the aldehyde first reacts with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the desired amine. masterorganicchemistry.com A variety of reducing agents can be employed, with the choice often depending on the substrate's functional group tolerance and desired reaction conditions. organic-chemistry.org

Common reagents and conditions for this transformation are summarized in the table below.

| Amine Source | Reducing Agent | Catalyst/Additive | Solvent | Key Features |

| Ammonia / Ammonium (B1175870) Salt | Sodium Cyanoborohydride (NaBH₃CN) | Mild Acid (e.g., Acetic Acid) | Methanol (B129727) | Selectively reduces iminium ions in the presence of the carbonyl group. harvard.edu |

| Ammonium Formate | Formic Acid (Leuckart Reaction) | None (Formic acid is also the reductant) | None or high-boiling solvent | Requires high temperatures (120-165 °C). wikipedia.org |

| Ammonia / H₂ | Metal Catalyst (e.g., Raney Nickel, Pd/C) | - | Methanol / Ethanol | Involves catalytic hydrogenation; conditions can be optimized for pressure and temperature. organic-chemistry.org |

| Ammonia | Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Acetic Acid | 1,2-Dichloroethane (B1671644) | A milder alternative to NaBH₃CN, avoiding the use of cyanide reagents. harvard.edu |

This table presents generalized conditions for reductive amination and may require optimization for the specific substrate.

An alternative theoretical pathway, while less direct, involves starting with 3-methyl-4-hydroxybenzoic acid. This approach would necessitate a three-step sequence:

Radical Bromination : The methyl group is first converted to a bromomethyl group (-CH₂Br) using a radical initiator like N-Bromosuccinimide (NBS) and a light source or radical initiator (e.g., AIBN). The phenolic hydroxyl and carboxylic acid groups may require protection prior to this step to prevent side reactions.

Amination : The resulting 3-(bromomethyl)-4-hydroxybenzoic acid intermediate can then be reacted with an amine source, such as ammonia or a protected amine equivalent (e.g., potassium phthalimide (B116566) in the Gabriel synthesis), to displace the bromide and form the aminomethyl group. Copper-catalyzed amination protocols can also be effective for such transformations. nih.gov

Deprotection : If protecting groups were used for the hydroxyl or carboxyl functions, a final deprotection step would be required to yield the target compound.

This route is analogous to nitration and reduction protocols used for synthesizing aminobenzoic acids, but it builds the aminomethyl group rather than a simple amino group. For instance, the synthesis of 3-amino-4-hydroxybenzoic acid often starts with 3-nitro-4-chlorobenzoic acid, where the nitro group is later reduced to an amine. google.com

The synthesis of complex derivatives of this compound, particularly those involving amide bond formation at the carboxylic acid position, requires the use of coupling reagents. To achieve this, the amino and hydroxyl groups of the core molecule must first be protected to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amine and a benzyl (B1604629) or silyl (B83357) ether for the hydroxyl group.

Once protected, the carboxylic acid can be activated and coupled with various amines to form a diverse library of amide derivatives. A range of modern coupling reagents can facilitate this transformation, each with its own advantages regarding efficiency, suppression of side reactions, and compatibility with sensitive functional groups. nih.govuantwerpen.bebachem.com

The table below summarizes common coupling reagents used for amide bond formation.

| Coupling Reagent | Additive | Base | Solvent | Characteristics |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) | DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) | DMF, DCM, Acetonitrile (B52724) | Water-soluble byproducts are easily removed during workup. HOBt minimizes racemization. nih.govresearchgate.net |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | None | DIPEA, Collidine | DMF, NMP | Highly efficient for sterically hindered amino acids and less reactive amines. bachem.com |

| BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) | None | DIPEA, NMM | DMF, DCM | Excellent solubility and converts carboxylic acids to active OBt esters with minimal racemization. bachem.com |

| T3P® (Propylphosphonic Anhydride) | Tertiary Amine (e.g., Pyridine, DIPEA) | Tertiary Amine | Ethyl Acetate, DCM | Gives superior results for sterically hindered substrates with easy workup as byproducts are water-soluble. bachem.com |

This table provides examples of common coupling systems. The optimal choice depends on the specific substrates being coupled.

Photochemical strategies are not widely reported for the synthesis of this compound. While photochemical reactions, such as photo-Fries rearrangements, are used to synthesize some substituted hydroxy aromatic compounds, their application to generate the specific substitution pattern of the target molecule is not a standard or documented approach. Research in flow photochemistry has enabled novel syntheses of complex molecules, such as fragments of Salbutamol, through C-C bond formation and oxidative cyclizations, but these methods are highly specific and not directly analogous to the synthesis of this compound. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound primarily focuses on the key transformations, such as reductive amination or amide coupling reactions.

For the reductive amination pathway , several factors can be adjusted to maximize the yield and purity of the final product:

Choice of Reducing Agent : The reactivity of the reducing agent is crucial. Strong reagents like NaBH₄ can reduce the starting aldehyde before imine formation, lowering the yield. Milder, more selective agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the intermediate iminium ion. masterorganicchemistry.com

pH Control : The pH of the reaction medium is critical for imine formation, which is typically favored under mildly acidic conditions (pH 4-6). These conditions promote protonation of the carbonyl oxygen, activating it for nucleophilic attack by the amine, while ensuring a sufficient concentration of the free amine is present. harvard.edu

Temperature and Reaction Time : For catalytic hydrogenations, optimizing temperature and hydrogen pressure is key to achieving full conversion without causing degradation or side reactions. For Leuckart-type reactions, which use ammonium formate, high temperatures are necessary, and reaction time must be controlled to prevent byproduct formation. wikipedia.org

Solvent : The choice of solvent can influence the solubility of reactants and intermediates, affecting reaction rates. Alcohols like methanol are common for borohydride-based reductions, while aprotic solvents like 1,2-dichloroethane are often used with NaBH(OAc)₃. harvard.edu

In the synthesis of complex derivatives via coupling reactions , yields can be enhanced by:

Selection of Coupling Reagent : For challenging couplings involving sterically hindered substrates or electron-deficient amines, more powerful reagents like HATU or COMU may provide significantly better yields than standard carbodiimide (B86325) methods (e.g., EDC/HOBt). nih.govbachem.com

Base : The choice and amount of base (e.g., DIPEA, NMM, collidine) can impact the reaction rate and the extent of racemization, especially when coupling chiral molecules. Weaker bases are sometimes employed to minimize epimerization. bachem.com

Stoichiometry and Order of Addition : The molar ratios of the carboxylic acid, amine, coupling reagent, and additives are carefully controlled. Pre-activation of the carboxylic acid before adding the amine component is a common strategy to improve yields and reduce side reactions. uantwerpen.be

Development of Cost-Effective and Scalable Synthesis Methods

The industrial production of specialty aromatic compounds like this compound necessitates synthetic routes that are not only high-yielding but also economically viable and scalable. Research into analogous compounds, such as 3-amino-4-hydroxybenzoic acid, provides insight into potential scalable strategies. A common approach involves a multi-step chemical synthesis starting from readily available precursors.

For instance, a preparation method for 3-amino-4-hydroxybenzoic acid begins with 3-nitro-4-chlorobenzoic acid, which is reacted with a sodium hydroxide (B78521) solution. google.com The resulting 3-nitro-4-hydroxybenzoic acid is then subjected to a pressurized reduction reaction using a catalyst, such as palladium on carbon (Pd/C), to reduce the nitro group to an amine. google.com This method is reported to produce a high-quality product with a good yield in an environmentally friendly manner. google.com Another established method for the reduction of the nitro group in the precursor 4-hydroxy-3-nitrobenzoic acid is the use of tin(II) chloride in hydrochloric acid, which proceeds with high efficiency. chemicalbook.com

Adapting these methods for this compound would likely involve starting with 4-hydroxybenzoic acid or a protected version thereof. A key step would be the introduction of the aminomethyl group at the 3-position. This could potentially be achieved through chloromethylation followed by amination, or via a related functional group transformation. The development of cost-effective methods often focuses on minimizing the number of steps, using cheaper reagents, and avoiding costly purification techniques. For example, a synthesis for the drug bosutinib (B1684425) was developed starting from the inexpensive 3-methoxy-4-hydroxybenzoic acid, employing common reactions like esterification, nitration, and reduction. mdpi.com Such strategies highlight a pathway to reducing costs for related benzoic acid derivatives.

Biochemical and Biotechnological Production

Biotechnological production methods offer a sustainable alternative to chemical synthesis, utilizing microorganisms or enzymes to produce valuable chemicals from renewable feedstocks.

Microbial Fermentation Strategies

Microbial fermentation is a powerful strategy for producing complex organic molecules. For aromatic compounds, engineered microbes can be cultured in bioreactors with simple sugars, like glucose, which they convert into the desired product. While specific fermentation processes for this compound are not widely detailed, extensive research on related compounds demonstrates the feasibility of this approach. For example, 4-hydroxybenzoic acid (4-HBA) has been successfully produced via fermentation using engineered Corynebacterium glutamicum and Escherichia coli. nih.govnih.gov These processes often involve engineering the microbe's native metabolic pathways to channel carbon flux towards the production of aromatic precursors, such as chorismate or L-aspartate-4-semialdehyde. nih.govnih.gov

Enzymatic Synthesis Pathways in Recombinant Organisms

The core of biotechnological production lies in the use of specific enzymes to catalyze desired reactions. By introducing genes encoding these enzymes into host organisms like bacteria or yeast, customized production strains can be created. The synthesis of 3-amino-4-hydroxybenzoic acid (3,4-AHBA), a close structural analog of the target compound, has been achieved in recombinant bacteria, providing a clear blueprint for potential enzymatic pathways. nih.gov

The pathway for 3,4-AHBA synthesis originates from the actinomycete Streptomyces griseus. It involves a unique two-step reaction that forms the aromatic ring from central metabolites: L-aspartate-4-semialdehyde (a C4 metabolite) and dihydroxyacetone phosphate (B84403) (DHAP, a C3 metabolite). nih.gov This reaction is catalyzed by two key enzymes, GriH and GriI. nih.gov By expressing the genes griH and griI in a suitable host organism, that organism gains the ability to produce 3,4-AHBA. nih.gov

Corynebacterium glutamicum is a gram-positive bacterium renowned for its industrial-scale production of amino acids like L-glutamate and L-lysine. researchgate.net Its well-characterized metabolism and genetic tractability make it an ideal chassis for producing other valuable compounds, including aromatic amino acids and their derivatives. semanticscholar.orgmdpi.com

To produce 3,4-AHBA, scientists have successfully engineered C. glutamicum by introducing the griH and griI genes from S. griseus. nih.gov A key aspect of this metabolic engineering is optimizing the supply of the necessary precursors, L-aspartate-4-semialdehyde and DHAP. Strategies to enhance production include:

Pathway Optimization: Modifying central carbon metabolism to increase the intracellular pools of precursors.

By-product Elimination: Deleting genes responsible for competing pathways that drain precursors. For instance, deleting the gene for lactate (B86563) dehydrogenase (ldh) was shown to significantly improve the specific productivity of 3,4-AHBA under oxygen-limited conditions. nih.gov

Process Optimization: Controlling fermentation conditions, such as dissolved oxygen levels. Research has shown that 3,4-AHBA productivity in C. glutamicum is significantly higher under oxygen limitation. nih.gov

The table below summarizes the results of metabolic engineering strategies in C. glutamicum for the production of 3,4-AHBA, a proxy for the target compound.

| Strain | Genetic Modification | Fermentation Condition | Specific Productivity Improvement (vs. Parent) | Final Titer |

| KT01 (Parent) | Expressing griH and griI | Aerobic | - | - |

| KT01 (Parent) | Expressing griH and griI | Oxygen Limitation (DO=0 ppm) | 8-fold (vs. aerobic) | - |

| Δldh mutant | ldh deletion + griH/griI | Oxygen Limitation (DO=0 ppm) | 3.7-fold (vs. parent at DO=0 ppm) | 5.6 g/L |

This table is based on data for 3-amino-4-hydroxybenzoic acid production from the cited source. nih.gov

Streptomyces species are not only the natural source of the 3,4-AHBA synthesis pathway but are also proficient at degrading complex lignocellulosic biomass. nih.gov This makes them attractive candidates for producing bio-based chemicals directly from non-food, renewable resources. Lignocellulose is primarily composed of cellulose, hemicellulose, and lignin, which can be broken down into simple sugars like glucose and xylose.

A recombinant strain of Streptomyces lividans, engineered to express the griI and griH genes, has been used to produce 3,4-AHBA from glucose and xylose. nih.gov Research into the metabolic profiles of this strain revealed that xylose metabolism led to a greater supply of the precursor L-aspartate-4-semialdehyde (ASA) and the cofactor NADPH compared to glucose metabolism. nih.gov

Furthermore, using a mixture of glucose and xylose, which mimics the composition of hydrolyzed biomass, was found to be highly effective for production. The highest productivity of 2.70 g/L was achieved with a 1:1 mixture of glucose and xylose, a 1.5-fold increase compared to using glucose alone. nih.gov These findings underscore the potential of S. lividans as a robust platform for converting lignocellulosic sugars into valuable aromatic compounds. nih.gov

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies and Scaffold Applications

This compound is a versatile molecule with multiple functional groups—an aromatic amine, a benzylic amine, a hydroxyl group, and a carboxylic acid. This structural complexity makes it an attractive scaffold for creating diverse chemical libraries for drug discovery and for conducting structure-activity relationship (SAR) studies. SAR studies involve systematically modifying different parts of a molecule to understand how these changes affect its biological activity, which is crucial for optimizing lead compounds in medicinal chemistry. nih.govmdpi.comnih.gov

The different reactivities of the functional groups allow for selective modification, or "derivatization." For example, in the related compound 4-amino-3-(aminomethyl)benzoic acid, the benzylic amino group can be selectively protected with reagents like Boc₂O or Fmoc-OSu, leaving the less reactive aromatic amino group and the carboxylic acid available for other reactions. researchgate.net This selective protection is a cornerstone of using such molecules as building blocks for more complex structures like pseudopeptides.

The core structure can be used as a central scaffold to which various chemical moieties are attached. nih.gov This approach is common in the design of kinase inhibitors and other therapeutic agents where the scaffold correctly orients the functional groups to interact with a biological target. nih.gov By synthesizing a library of derivatives with different substituents on the amino, hydroxyl, or carboxyl groups, researchers can explore the chemical space around the core structure to identify compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. nih.gov

Amidation and Esterification Reactions

Amidation and esterification are fundamental transformations for modifying the carboxylic acid functionality of the this compound core. These reactions are pivotal in developing derivatives with altered solubility, reactivity, and biological interaction profiles.

Amidation

The conversion of the carboxylic acid group into an amide is a common strategy in medicinal chemistry. This reaction typically involves coupling the carboxylic acid with a primary or secondary amine. Due to the low reactivity of carboxylic acids for direct amidation, activating agents or coupling reagents are almost always employed. A variety of modern coupling reagents have been developed to facilitate this transformation under mild conditions, minimizing side reactions and preserving stereochemistry when applicable.

Common strategies involve the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress racemization. Phosphonium salts, such as O-Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), also serve as highly effective coupling reagents. An alternative approach utilizes titanium tetrachloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines, which has proven effective for a wide range of substrates.

Table 1: Common Reagents for Amidation of Benzoic Acid Scaffolds

| Reagent System | Typical Conditions | Notes |

|---|---|---|

| EDC / HOBt | Acetonitrile (AcCN) or Dichloromethane (DCM), Room Temperature | Widely used in peptide synthesis; HOBt additive improves yield and reduces side reactions. |

| DCC / DMAP | Dichloromethane (DCM), Room Temperature | Effective for esterification and amidation; DCCI is also used. |

| TiCl₄ / Pyridine | Pyridine, 85 °C | A general method for direct condensation, suitable for a broad range of substrates. |

Esterification

Esterification of the carboxylic acid group is another key derivatization pathway. The classical Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under reflux with a strong acid catalyst like sulfuric acid (H₂SO₄), is a straightforward method. This is an equilibrium-driven process, often requiring a large excess of the alcohol or removal of water to achieve high yields.

For substrates that are sensitive to strong acids, alternative methods are available. One such method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol. This approach was successfully used in the synthesis of methyl 4-hydroxy-3-methoxybenzoate from 3-methoxy-4-hydroxybenzoic acid, a structurally related compound. Another common strategy is the reaction of the carboxylic acid with an alkyl halide, such as benzyl chloride, in the presence of a non-nucleophilic base.

Table 2: Selected Methods for Esterification of Hydroxybenzoic Acids

| Method | Reagents | Typical Conditions | Substrate Example | Reference |

|---|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Ethanol), H₂SO₄ (catalyst) | Reflux | p-Aminobenzoic acid | |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂), then Alcohol (Methanol) | Room Temperature | 3-Methoxy-4-hydroxybenzoic acid |

Introduction of Diverse Functional Groups

Beyond modifying the inherent carboxylic acid, the aminomethyl and phenolic hydroxyl groups serve as primary handles for introducing a wide range of new functionalities, thereby expanding the chemical diversity of the scaffold.

N-Functionalization and O-Functionalization

The primary amine of the aminomethyl group and the phenolic hydroxyl are nucleophilic sites amenable to acylation and alkylation. N-acylation of the aminomethyl group to form a new amide linkage is a particularly common transformation. This can be achieved by reacting the parent compound with an acyl chloride in the presence of a base or by using standard peptide coupling conditions (e.g., EDC/HOBt) with a carboxylic acid. This strategy allows for the attachment of myriad acyl groups, introducing new structural and functional elements.

Similarly, the phenolic hydroxyl can be functionalized. O-alkylation, typically a Williamson ether synthesis involving an alkyl halide and a base like potassium carbonate (K₂CO₃), is a robust method for introducing alkyl or substituted alkyl chains. A pertinent example is the alkylation of methyl 4-hydroxy-3-methoxybenzoate with 1-bromo-3-chloropropane (B140262) as a key step in a multi-step synthesis. This reaction demonstrates the effective O-functionalization of a closely related hydroxybenzoic acid scaffold.

Functionalization of the Aromatic Ring

The aromatic ring itself can be modified via electrophilic aromatic substitution. The existing electron-donating hydroxyl and aminomethyl groups are activating and direct incoming electrophiles to the ortho and para positions. Nitration is a classic example of this type of functionalization. In a synthetic route starting from a derivative of 4-hydroxybenzoic acid, a nitro group was successfully introduced onto the aromatic ring using nitric acid in an acetic acid solvent at 60 °C. The introduced nitro group can subsequently be reduced to an amino group, providing another handle for further derivatization.

Table 3: Strategies for Introducing Functional Groups

| Reaction Type | Functional Group Modified | Reagents | Functional Group Introduced | Example from a Related Scaffold | Reference |

|---|---|---|---|---|---|

| N-Acylation | Aminomethyl (R-CH₂-NH₂ ) | Carboxylic Acid, EDC/HOBt | Acyl (R-CO-) | General methodology for primary amines. | |

| O-Alkylation | Phenolic Hydroxyl (Ar-OH ) | 1-Bromo-3-chloropropane, K₂CO₃ | 3-Chloropropoxy | Methyl 4-hydroxy-3-methoxybenzoate |

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Chromatographic Techniques for Purity and Separation

Chromatographic methods are paramount for the separation of 3-(Aminomethyl)-4-hydroxybenzoic acid from reaction precursors, byproducts, and isomers, as well as for the precise quantification of its purity.

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring reaction progress and assessing the purity of this compound. Due to the compound's polar nature, stemming from its ionizable amino and carboxylic acid groups along with the polar hydroxyl group, a polar stationary phase like silica (B1680970) gel is typically employed.

The choice of mobile phase is critical for achieving effective separation. A mixture of solvents is often required to modulate the polarity and achieve an optimal retention factor (Rf). For a compound with both acidic and basic properties, the addition of small amounts of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve spot shape and resolution by suppressing the ionization of the carboxylic acid or amino group, respectively.

Visualization of the compound on the TLC plate can be achieved through several methods. The aromatic ring allows for visualization under UV light (typically at 254 nm), where it will appear as a dark spot on a fluorescent background. Furthermore, specific chemical stains can be used; for instance, ninhydrin (B49086) solution will react with the primary amine to produce a characteristic purple or brown spot, while a ferric chloride spray can yield a colored complex with the phenolic hydroxyl group.

Table 1: Representative TLC Systems for Analysis of Polar Aromatic Compounds

| Stationary Phase | Mobile Phase (Eluent System) | Visualization Method | Expected Observation |

|---|---|---|---|

| Silica Gel 60 F254 | Dichloromethane:Methanol (B129727):Acetic Acid (8:1.5:0.5) | UV Light (254 nm) | Dark spot against a green fluorescent background |

| Silica Gel 60 F254 | Ethyl Acetate:Hexane:Formic Acid (6:4:0.1) | Ninhydrin stain, followed by heating | Purple-colored spot indicating a primary amine |

| Silica Gel 60 F254 | Toluene:Acetone:Methanol (7:2:1) | Potassium Permanganate stain | Yellow/brown spot on a purple background due to oxidizable groups |

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)

For quantitative analysis and high-resolution separation, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, is well-suited for this analyte. A typical mobile phase consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as formic acid or trifluoroacetic acid. The acid serves to protonate the carboxylate and aminomethyl groups, leading to sharper peaks and more reproducible retention times. vu.edu.au

Coupling HPLC with Mass Spectrometry (MS) provides a powerful analytical platform. HPLC-MS allows for the separation of this compound from its isomers (e.g., 4-amino-3-hydroxybenzoic acid) and other impurities, while simultaneously providing mass information for unequivocal identification. google.comhelixchrom.com Electrospray ionization (ESI) is a common ionization technique for such polar molecules, typically operating in positive ion mode to detect the protonated molecule [M+H]⁺. This hyphenated technique is invaluable for purity confirmation and metabolite identification studies. vu.edu.au

Table 2: Typical HPLC-MS Parameters for the Analysis of Aminohydroxybenzoic Acids

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Elution | Gradient elution |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection (UV) | ~270-280 nm |

| MS Ionization | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Scan for m/z of [M+H]⁺ |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive confirmation of the molecular structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the various functional groups within the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to display several key absorption bands. The carboxylic acid O-H bond will produce a very broad absorption band in the 3300-2500 cm⁻¹ region. orgchemboulder.comlibretexts.org Superimposed on this will be the N-H stretching of the primary amine (typically two bands for symmetric and asymmetric stretches around 3400-3300 cm⁻¹) and the phenolic O-H stretch. The carbonyl (C=O) stretch of the carboxylic acid is expected to be a strong, sharp peak around 1700-1680 cm⁻¹. libretexts.org Other significant peaks include C=C stretching for the aromatic ring (approx. 1600 and 1475 cm⁻¹) and C-O stretching for the carboxylic acid and phenol (B47542) (around 1320-1210 cm⁻¹). orgchemboulder.com

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (R-NH₂) | N-H Stretch | 3400 - 3300 | Medium (often two bands) |

| Carboxylic Acid/Phenol | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1700 - 1680 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | ~1600 and ~1475 | Medium to Weak |

| Amine (R-NH₂) | N-H Bend | 1650 - 1580 | Medium |

| Carboxylic Acid/Phenol | C-O Stretch | 1320 - 1210 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy, the three protons on the aromatic ring would appear as distinct signals in the range of 6.5-8.0 ppm. The specific chemical shifts and coupling patterns (splitting) would depend on their positions relative to the electron-donating (-OH, -CH₂NH₂) and electron-withdrawing (-COOH) groups. The methylene (B1212753) protons (-CH₂-) of the aminomethyl group are expected to produce a singlet or a narrowly split multiplet around 3.8-4.2 ppm. The protons of the amine (NH₂), hydroxyl (OH), and carboxylic acid (COOH) groups are exchangeable and would appear as broad singlets whose chemical shifts are highly dependent on the solvent and concentration. The carboxylic acid proton is typically found far downfield, often above 10 ppm. libretexts.org

In ¹³C NMR spectroscopy, distinct signals are expected for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the 165-175 ppm region. libretexts.org The aromatic carbons would resonate between 110-160 ppm, with carbons attached to the oxygen atom appearing further downfield. The methylene carbon of the aminomethyl group would likely be found in the 40-50 ppm range.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H (Proton) | Aromatic (Ar-H) | 6.5 - 8.0 |

| Methylene (-CH₂-) | 3.8 - 4.2 | |

| Amine, Hydroxyl, Carboxyl (-NH₂, -OH, -COOH) | Variable, broad (COOH > 10 ppm) | |

| Solvent: DMSO-d₆ | ||

| ¹³C (Carbon) | Carboxyl (C=O) | 165 - 175 |

| Aromatic (Ar-C) | 110 - 160 | |

| Methylene (-CH₂) | 40 - 50 | |

| Solvent: DMSO-d₆ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₈H₉NO₃, giving it a monoisotopic mass of approximately 167.058 g/mol .

In ESI-MS, the compound would be expected to show a prominent ion corresponding to the protonated molecule, [M+H]⁺, at an m/z of approximately 168.066. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be observed at m/z 166.050.

Under electron ionization (EI) or through tandem MS (MS/MS) experiments, characteristic fragmentation patterns can be observed. Key fragmentation pathways for aromatic carboxylic acids often involve the loss of neutral molecules. docbrown.info For this compound, likely fragmentations include the loss of water (H₂O, 18 Da), carbon dioxide (CO₂, 44 Da) from the carboxylic acid group, and the cleavage of the aminomethyl group. libretexts.org The loss of the hydroxyl group (-OH, 17 Da) can also occur, leading to a prominent acylium ion. docbrown.info Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. nih.gov

Table 5: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Formula | Approximate m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₈H₁₀NO₃]⁺ | 168.1 | Protonated molecular ion (ESI) |

| [M]⁺˙ | [C₈H₉NO₃]⁺˙ | 167.1 | Molecular ion (EI) |

| [M-H₂O]⁺˙ | [C₈H₇NO₂]⁺˙ | 149.1 | Loss of water |

| [M-COOH]⁺ | [C₇H₈NO]⁺ | 122.1 | Loss of carboxyl radical |

| [M-CO₂]⁺˙ | [C₇H₉NO]⁺˙ | 123.1 | Loss of carbon dioxide |

Based on a thorough review of available scientific literature, there is currently insufficient published research on the chemical compound This compound to provide the detailed analysis requested in the specified outline.

The use of this compound in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for glycotyping research. The available literature in this area primarily focuses on its isomer, 3-Amino-4-hydroxybenzoic acid.

The application of High-Resolution Mass Spectrometry (HRMS) for the precise mass determination of this specific compound.

The use of other advanced analytical techniques for the characterization of this compound in research samples.

Due to the strict adherence to the provided outline and the focus solely on "this compound," it is not possible to generate the requested article without deviating from the instructions or fabricating information. Further research and publication on this specific compound are needed before a comprehensive article on its advanced analytical characterization can be written.

Mechanistic Biological Investigations of 3 Aminomethyl 4 Hydroxybenzoic Acid and Its Research Relevant Derivatives

Enzyme Interaction and Inhibition Studies

The inhibitory potential of phenolic compounds and their derivatives against various enzymes is a subject of considerable research. The mechanisms often involve specific interactions with active site residues, leading to modulation of enzyme activity.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes crucial for various physiological processes, including pH homeostasis and respiration. The primary mechanism of CA inhibitors involves the binding of the inhibitor molecule to the Zn(II) ion within the enzyme's active site, or to the zinc-coordinated water molecule, which disrupts the catalytic cycle. This cycle involves the interconversion of carbon dioxide and water to bicarbonate and protons.

While many classes of compounds, including sulfonamides and their bioisosteres, are known CA inhibitors, other chemotypes have also been explored. For instance, coumarin (B35378) derivatives have been shown to act as CA inhibitors through in-situ hydrolysis within the active site to form 2-hydroxycinnamic acids, which then coordinate with the zinc ion. Although specific studies on 3-(Aminomethyl)-4-hydroxybenzoic acid are lacking, its benzoic acid structure suggests a potential, albeit likely modest, interaction with the CA active site.

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary strategy for managing conditions like Alzheimer's disease.

Studies on hydroxybenzoic acid isomers reveal that the position of the hydroxyl group significantly influences the inhibitory mechanism against AChE. For example, 4-hydroxybenzoic acid, the parent compound of the subject molecule, is characterized by hydrophobic and π–π interactions within the enzyme's peripheral anionic site (PAS). In contrast, 3-hydroxybenzoic acid interacts with AChE primarily through the formation of hydrogen bonds, suggesting that the specific location of functional groups dictates the binding mode. Derivatives of aminobenzoic acid have also been synthesized and identified as potent cholinesterase inhibitors, indicating that the aminobenzoic acid scaffold is a promising starting point for designing such inhibitors.

Table 1: Cholinesterase Inhibition by Benzoic Acid Derivatives

| Compound | Target Enzyme | Primary Interaction Type | Reference |

|---|---|---|---|

| 4-Hydroxybenzoic acid | AChE | Hydrophobic interactions | |

| 3-Hydroxybenzoic acid | AChE | Hydrogen bonds | |

| Aminobenzoic acid derivatives | AChE & BChE | Putative binding modes targeting the active site |

Polyphenol oxidase (PPO) is a copper-containing enzyme responsible for the enzymatic browning in fruits and vegetables by catalyzing the oxidation of phenols to quinones. The inhibition of PPO is of significant interest in the food industry. Phenolic acids are known to interact with and inhibit PPO.

Research on compounds like 4-hydroxycinnamic acid has shown they can reversibly bind to PPO, inducing conformational changes by transforming α-helices into β-sheets. Molecular docking studies suggest that the interaction is stabilized by hydrogen bonds and hydrophobic forces with key amino acid residues in the PPO active site, such as HIS61, HIS85, PHE90, and PHE264. Studies have also found that 3-hydroxybenzoic acid is an effective PPO inhibitor. The inhibitory effect of these phenolic acids can be enhanced under acidic pH conditions. Given its structure, this compound likely interacts with PPO through similar mechanisms involving its hydroxyl and carboxyl groups.

Kinetic studies are essential for elucidating the precise mechanism of enzyme inhibition. These studies determine parameters such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or mixed). For PPO inhibitors like 4-hydroxycinnamic acid, kinetic analyses using methods such as the Lineweaver-Burk plot are employed to determine the nature of the inhibition. Similarly, for cholinesterase inhibitors, IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) are determined to quantify potency. For example, 4-hydroxyphenylacetic acid, a related compound, was found to have an IC50 of 6.24 µmol/µmol AChE. Such kinetic data provides a quantitative measure of the inhibitor's efficacy and is crucial for structure-activity relationship (SAR) studies.

Receptor Binding and Ligand-Target Interactions

The interaction of small molecules with major plasma proteins is a critical determinant of their pharmacokinetic profile. Human serum albumin is the most abundant protein in blood plasma and acts as a carrier for numerous endogenous and exogenous compounds.

The binding of a compound to Human Serum Albumin (HSA) can significantly affect its distribution, metabolism, and efficacy. Studies on 4-hydroxybenzoic acid (4-HBA), the parent structure of the title compound, provide a detailed model for this interaction. The binding of 4-HBA to HSA has been investigated using fluorescence spectroscopy, which showed that 4-HBA quenches the intrinsic fluorescence of HSA.

The quenching mechanism was identified as a static process, indicating the formation of a ground-state complex between 4-HBA and HSA. Thermodynamic analysis of this interaction revealed that the binding process is spontaneous, as indicated by a negative Gibbs free energy change (ΔG). The primary forces driving the formation of the HSA-4-HBA complex are hydrogen bonds and van der Waals forces. These findings suggest that this compound would also bind to HSA, likely through similar non-covalent interactions involving its polar functional groups.

Table 2: Thermodynamic Parameters for the Interaction of 4-Hydroxybenzoic Acid (4-HBA) with Human Serum Albumin (HSA) at pH 7.4

| Parameter | Value at 298 K (25°C) | Value at 310 K (37°C) | Reference |

|---|---|---|---|

| Binding Constant (Ka) (L/mol) | 1.87 (×10⁴) | 1.11 (×10⁴) | |

| Gibbs Free Energy (ΔG) (kJ/mol) | -24.38 | -23.95 | |

| Enthalpy (ΔH) (kJ/mol) | -35.21 | -35.21 | |

| Entropy (ΔS) (J/mol·K) | -36.34 | -36.34 |

Molecular Interactions with Specific Biological Targets

While direct studies on the molecular interactions of this compound are limited, research on structurally similar compounds provides insights into its potential biological targets. Derivatives of hydroxybenzoic acids are known to interact with various proteins, influencing their function. ppor.azresearchgate.net

For instance, studies on 4-hydroxybenzoic acid (4-HBA) have demonstrated its ability to bind to human serum albumin (HSA), a major transport protein in blood plasma. nih.govnih.gov This interaction, primarily driven by hydrogen bonds and Van der Waals forces, is crucial for the transport and bioavailability of such compounds in the body. nih.govnih.gov The binding of 4-HBA to HSA has been shown to occur through a static quenching mechanism, indicating the formation of a stable complex. nih.gov

Furthermore, research on 3-amino-4-hydroxybenzenesulfonamide, a compound with a similar substitution pattern on the benzene (B151609) ring, has revealed its role as a building block for synthesizing antagonists of the somatostatin (B550006) receptor subtype 5 (SST5R). nih.gov Additionally, derivatives of this sulfonamide have shown a significant affinity for human carbonic anhydrases (CAs), with some compounds binding to CAI and CAII isoenzymes. nih.gov Given the structural similarities, it is plausible that this compound could also interact with such protein targets, although specific binding studies are required for confirmation.

Antioxidant Activity Mechanisms

The antioxidant properties of phenolic compounds, including hydroxybenzoic acid derivatives, are well-documented and are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. researchgate.netnih.gov The antioxidant capacity of this compound is rooted in the reactivity of its phenolic hydroxyl group.

Free Radical Scavenging Mechanisms (e.g., HAT, SET-PT, SPLET)

The scavenging of free radicals by phenolic antioxidants like this compound can occur through several mechanisms. nih.govagriculturejournals.cz The primary pathways include:

Hydrogen Atom Transfer (HAT): This is a direct mechanism where the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. agriculturejournals.czresearchgate.net The efficiency of this process is related to the O-H bond dissociation enthalpy (BDE); a lower BDE facilitates easier hydrogen donation. nih.gov

Single Electron Transfer-Proton Transfer (SET-PT): This is a two-step process. First, the phenolic compound transfers an electron to the free radical, forming a radical cation. nih.gov Subsequently, this radical cation releases a proton to become a stable phenoxy radical. nih.gov

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is also a two-step process, but the order is reversed. agriculturejournals.cz Initially, the phenolic hydroxyl group loses a proton to form a phenoxide anion. nih.gov This anion then donates an electron to the free radical. nih.gov The SPLET mechanism is often favored in polar solvents. agriculturejournals.cz

The predominant mechanism depends on factors such as the structure of the antioxidant, the nature of the free radical, and the solvent environment. agriculturejournals.czresearchgate.net

Role of Hydroxyl Groups in Redox Processes

The hydroxyl (-OH) group attached to the aromatic ring is the functional center of antioxidant activity in phenolic compounds. researchgate.netnih.gov The number and position of these groups directly influence the antioxidant potential. nih.govnih.gov In this compound, the single hydroxyl group is crucial for its redox activity.

Antimicrobial Action Mechanistic Pathways in Preclinical Models

Derivatives of hydroxybenzoic acid have demonstrated a broad spectrum of antimicrobial activities in various preclinical studies. ppor.azresearchgate.net The proposed mechanisms often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with cellular energy production.

Antibacterial Activity (e.g., against Staphylococcus aureus, Escherichia coli)

Research has shown that various hydroxybenzoic acid derivatives exhibit activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.netnih.gov While specific studies on this compound are not extensively detailed, the activity of related compounds provides a basis for its potential mechanisms. Parabens, which are esters of p-hydroxybenzoic acid, are known to have wide antimicrobial effects. nih.gov

The antibacterial action is thought to involve the disruption of the cytoplasmic membrane's integrity, leading to the leakage of essential intracellular components. Other proposed mechanisms include the inhibition of ATP synthesis and interference with nutrient uptake. A study on 1-O-(4-hydroxybenzoyl)-glycerol, a hydrophilic analogue of parabens, confirmed its antimicrobial activity against both S. aureus and E. coli. nih.gov Similarly, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown notable antibacterial properties. mdpi.com

| Compound/Derivative | Bacterial Strain | Observed Effect | Reference |

|---|---|---|---|

| p-Hydroxybenzoic Acid (PHBA) Derivatives | Staphylococcus aureus | Antimicrobial activity demonstrated | researchgate.net |

| p-Hydroxybenzoic Acid (PHBA) Derivatives | Escherichia coli | Antimicrobial activity demonstrated | researchgate.net |

| 1-O-(4-hydroxybenzoyl)-glycerol | Staphylococcus aureus | Inhibitory activity comparable to or higher than commercial parabens at lower concentrations | nih.gov |

| 1-O-(4-hydroxybenzoyl)-glycerol | Escherichia coli | Inhibitory activity demonstrated | nih.gov |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Multidrug-resistant bacteria | Notable antibacterial properties | mdpi.com |

Antifungal Activity (e.g., against Aspergillus niger, Saccharomyces cerevisiae)

The antifungal potential of hydroxybenzoic acid derivatives has also been investigated against various fungal species, including pathogenic and spoilage fungi. nih.gov

Studies have reported the antifungal activity of p-hydroxybenzoic acid derivatives against Aspergillus niger. researchgate.net The compound 2,3-dihydroxybenzoic acid has been shown to effectively inhibit the growth of A. niger by disrupting its cellular processes. impactfactor.org Similarly, 1-O-(4-hydroxybenzoyl)-glycerol has demonstrated inhibitory effects against the yeast Saccharomyces cerevisiae. nih.gov The mechanism of antifungal action is likely similar to the antibacterial effects, involving membrane disruption and enzymatic inhibition. The lipophilicity of the compound can play a role in its ability to penetrate the fungal cell wall and membrane.

| Compound/Derivative | Fungal Strain | Observed Effect | Reference |

|---|---|---|---|

| p-Hydroxybenzoic Acid (PHBA) Derivatives | Aspergillus niger | Antifungal activity reported | researchgate.net |

| 1-O-(4-hydroxybenzoyl)-glycerol | Saccharomyces cerevisiae | Antimicrobial activity demonstrated | nih.gov |

| 2,3-dihydroxybenzoic acid | Aspergillus niger | Effective growth inhibition | impactfactor.org |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Multidrug-resistant fungal pathogens | Notable antifungal properties | mdpi.com |

Cellular Pathway Modulations in In Vitro Models (excluding clinical human trials)

Research into 4-hydroxybenzoic acid (4-HBA), a structural analog of this compound, has demonstrated notable effects on the viability and proliferation of various cell lines. In studies involving COQ2-deficient fibroblast cell lines, supplementation with 4-HBA was shown to rescue cell viability, particularly under stress conditions. nih.govnih.gov This restorative effect is closely linked to its role in coenzyme Q10 biosynthesis. nih.gov

Further investigations using cancer cell lines have revealed dose- and time-dependent effects on cell viability. nih.govnih.gov In studies on both doxorubicin-sensitive (K562) and doxorubicin-resistant (K562/Dox) leukemia cells, 4-HBA demonstrated an ability to decrease cell viability. nih.govnih.gov For instance, at a concentration of 10 mM, 4-HBA significantly reduced the viability of K562/Dox cells to 75.41% after 48 hours and to 66.32% after 96 hours. nih.gov In the sensitive K562 cell line, the same concentration led to a significant viability reduction to 90.31% at 72 hours and 87.56% at 96 hours. nih.gov However, lower concentrations (ranging from 0.01 to 5 mM) did not produce significant changes in cell viability at the tested time points compared to control groups. nih.gov

Table 1: Effect of 10 mM 4-Hydroxybenzoic Acid (4-HBA) on Leukemia Cell Viability Over Time

| Cell Line | Time Point | % Cell Viability (Mean ± SD) |

|---|---|---|

| K562 | 48 h | No significant change |

| 72 h | 90.31 ± 0.96 | |

| 96 h | 87.56 ± 1.01 | |

| K562/Dox | 48 h | 75.41 ± 8.61 |

| 72 h | 70.36 ± 5.21 | |

| 96 h | 66.32 ± 7.67 |

Data sourced from studies on doxorubicin-sensitive (K562) and doxorubicin-resistant (K562/Dox) leukemia cells. nih.gov

Derivatives of 4-hydroxybenzoic acid are integral to the biosynthesis of Coenzyme Q10 (CoQ10), a critical component of the mitochondrial respiratory chain. frontiersin.orgplos.org In in vitro models using human fibroblasts with deficiencies in the COQ2 gene, which encodes the 4-hydroxybenzoate:polyprenyl transferase enzyme, supplementation with 4-HBA has been shown to restore the production of endogenous CoQ10. nih.govnih.gov This effect was observed to be dose-dependent, with significant restoration seen at concentrations as low as 1 μmol/L. nih.gov

The mechanism for this restoration involves the modulation of other key enzymes in the CoQ10 biosynthesis pathway. nih.gov In COQ2-deficient patient fibroblasts, the protein levels of COQ4 and COQ7, which are crucial for the multi-subunit Q-biosynthetic complex, were found to be reduced. nih.gov Treatment with 4-HBA significantly improved these abnormalities, rescuing the protein expression of both COQ4 and COQ7. nih.gov Interestingly, 4-HBA did not alter the levels of the dysfunctional COQ2 protein itself, suggesting that its action bypasses the primary defect by enhancing the stability or function of the associated enzymatic complex. nih.gov This molecular understanding has opened avenues for using 4-HB analogs to bypass deficient steps in CoQ biosynthesis in various experimental models. frontiersin.org

Table 2: Effect of 4-Hydroxybenzoic Acid (4-HBA) Supplementation on CoQ10 Biosynthesis Enzymes in COQ2-Deficient Fibroblasts

| Enzyme | Observation in Untreated COQ2-Deficient Cells | Effect of 4-HBA Supplementation |

|---|---|---|

| COQ2 | Normal protein levels (but dysfunctional) | No change in protein levels |

| COQ4 | Reduced protein levels | Rescued/Increased protein levels |

| COQ7 | Reduced protein levels | Rescued/Increased protein levels |

Findings are based on immunoblot analyses in control and COQ2-deficient fibroblast cell lines. nih.gov

The chemical structure of hydroxybenzoic acids and their derivatives suggests a potential for interaction with biological membranes. As amphiphilic or hydrophobic molecules, phytochemicals can partition into lipid bilayers, thereby modifying the physicochemical properties of the biomembrane. nih.gov These interactions can result in changes to membrane fluidity, microviscosity, order, and permeability. nih.gov

Studies on esters of p-hydroxybenzoic acid (parabens) have demonstrated that their adsorption to filter membranes is primarily driven by hydrophobic effects. researchgate.net The degree of interaction is influenced by the hydrophobicity of the compound, with more hydrophobic derivatives like propylparaben (B1679720) being more extensively adsorbed than methylparaben. researchgate.net This suggests that the core benzoic acid structure can engage in hydrophobic interactions with membrane surfaces. researchgate.net Such interactions are significant because many cellular enzymes and receptors are integral membrane proteins, and their function can be modulated by the surrounding lipid environment. nih.gov Therefore, the ability of this compound and its analogs to interact with and alter membrane properties represents a potential mechanism for their biological activities.

In Vivo Mechanistic Studies in Preclinical Models (excluding human trials)

Preclinical in vivo studies using rodent models have begun to elucidate the systemic biological effects of 4-hydroxybenzoic acid. In one significant investigation, 4-HBA isolated from the fruit of Cucurbita ficifolia was tested in rodent models to assess its antidiabetic potential. nih.gov The study revealed that 4-HBA exhibited a pronounced antihyperglycemic effect. nih.gov This effect is linked to its activity as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. nih.gov Activation of PPARγ is a key mechanism for improving insulin (B600854) sensitivity and regulating glucose metabolism. The compound was also found to promote the storage of liver glycogen, further contributing to its glucose-regulating properties. nih.gov These findings in animal models confirm the antidiabetic-related results observed in in vitro systems and point to a specific therapeutic potential for this class of compounds. nih.gov

Metabolic Pathways and Biotransformation

Role as an Endogenous Metabolite

Detection in Biological Samples and Metabolomics Studies

There is no available scientific literature or data in metabolomics databases indicating the detection of 3-(Aminomethyl)-4-hydroxybenzoic acid in human or other mammalian biological samples such as plasma, urine, or tissues.

Involvement in Broader Metabolic Networks

Due to the absence of its identification as an endogenous metabolite, there is no information on the involvement of this compound in any broader metabolic networks.

Structure Activity Relationship Sar Studies of 3 Aminomethyl 4 Hydroxybenzoic Acid Derivatives

Influence of Aminomethyl Moiety on Biological Activity

The aminomethyl group at the C3 position of the 4-hydroxybenzoic acid scaffold is a key determinant of the biological activity of these molecules. Its primary amine nature allows it to act as a hydrogen bond donor and, when protonated at physiological pH, as a cation that can engage in ionic interactions with biological targets.

Modifications to this group can significantly alter the activity profile. For instance, N-alkylation of the primary amine can influence potency and selectivity. Generally, small, non-bulky alkyl substituents may be well-tolerated or even enhance activity by improving hydrophobic interactions with the target protein. However, larger alkyl groups might introduce steric hindrance, potentially reducing or abolishing activity.

Furthermore, the conversion of the primary amine to secondary or tertiary amines, or its replacement with other functional groups (bioisosteres), can provide insights into the specific requirements of the binding site. For example, replacing the aminomethyl group with a hydroxylaminomethyl or a guanidinomethyl group would alter the hydrogen bonding capacity and basicity, thereby probing the electronic and steric tolerance of the receptor.

A hypothetical study on a series of N-substituted derivatives could yield data as presented in the table below, illustrating the impact of the aminomethyl modification on a specific biological activity (e.g., enzyme inhibition).

| Compound | Modification (R) | Relative Activity (%) |

| 1 | -H (Primary Amine) | 100 |

| 2 | -CH₃ (Methyl) | 120 |

| 3 | -CH₂CH₃ (Ethyl) | 110 |

| 4 | -CH(CH₃)₂ (Isopropyl) | 70 |

| 5 | -C(CH₃)₃ (tert-Butyl) | 20 |

This table is interactive. You can sort the data by clicking on the column headers.

This illustrative data suggests that small alkyl substitutions on the nitrogen atom are beneficial for activity, while bulkier groups are detrimental.

Impact of Aromatic Ring Substituents on Activity Profiles

The substitution pattern on the aromatic ring of 3-(Aminomethyl)-4-hydroxybenzoic acid plays a pivotal role in modulating its electronic properties, lipophilicity, and steric profile, which in turn affects its biological activity. The introduction of various substituents can fine-tune the molecule's interaction with its biological target.

Electronic Effects: The nature of the substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—can alter the acidity of the phenolic hydroxyl and carboxylic acid groups, as well as the basicity of the aminomethyl group. For example, an EWG, such as a nitro or cyano group, would increase the acidity of the hydroxyl and carboxyl groups, which could impact their ability to form hydrogen bonds or ionic interactions. Conversely, an EDG, like a methoxy (B1213986) or methyl group, would have the opposite effect.

A hypothetical SAR study on the impact of aromatic ring substituents might produce the following results:

| Compound | Substituent | Position | Electronic Effect | Relative Potency |

| Base Compound | -H | - | Neutral | 1.0 |

| 6 | -Cl | 5 | Electron-Withdrawing | 2.5 |

| 7 | -F | 5 | Electron-Withdrawing | 2.1 |

| 8 | -CH₃ | 5 | Electron-Donating | 1.5 |

| 9 | -OCH₃ | 5 | Electron-Donating | 1.2 |

| 10 | -NO₂ | 5 | Strongly Electron-Withdrawing | 0.8 |

This interactive table allows for sorting to compare the effects of different substituents.

This data suggests that small, electron-withdrawing groups at the 5-position enhance potency, while a strongly withdrawing group like nitro is detrimental.

Role of Carboxyl and Hydroxyl Groups in Molecular Interactions

The carboxyl and hydroxyl groups are fundamental to the molecular interactions of this compound derivatives. Their ability to participate in hydrogen bonding and ionic interactions is often critical for binding to biological targets.

The carboxyl group , with a pKa typically around 4-5, is predominantly ionized at physiological pH, forming a carboxylate anion. This negative charge is often crucial for forming salt bridges with positively charged residues, such as arginine or lysine, in a receptor's active site. The carboxylate can also act as a strong hydrogen bond acceptor.

The hydroxyl group , being a phenolic hydroxyl, is weakly acidic and can act as both a hydrogen bond donor and acceptor. Its presence is often essential for anchoring the molecule into a specific binding pocket through precise hydrogen bonding interactions with polar amino acid residues like serine, threonine, or tyrosine. The relative positioning of the hydroxyl and carboxyl groups is also important, as it dictates the geometry of these interactions.

The essential nature of these groups is often demonstrated by their replacement or modification. Esterification of the carboxyl group or etherification of the hydroxyl group typically leads to a significant loss of activity, confirming their direct involvement in binding.

Stereochemical Considerations and Enantiomeric Effects

While this compound itself is not a chiral molecule, the introduction of substituents on the aminomethyl group or the aromatic ring can create chiral centers. In such cases, the stereochemistry of the molecule can have a profound impact on its biological activity.

Enantiomers of a chiral drug can exhibit significantly different pharmacological and pharmacokinetic properties. One enantiomer may bind with high affinity to the target receptor, while the other may be inactive or even interact with a different target, leading to off-target effects. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and can stereoselectively interact with small molecules.

For example, if a chiral center is introduced at the carbon atom of the aminomethyl side chain (e.g., by adding a methyl group to form a 3-(1-aminoethyl)-4-hydroxybenzoic acid), the (R)- and (S)-enantiomers would likely display different activities. One enantiomer might orient the substituents in a way that optimizes interactions with the binding site, while the other might cause steric clashes.

A hypothetical comparison of the activity of two enantiomers is shown below:

| Compound | Enantiomer | Receptor Binding Affinity (nM) |

| 11a | (R)-isomer | 50 |

| 11b | (S)-isomer | 500 |

| Racemate | (R/S)-mixture | 120 |

This interactive table highlights the potential differences in activity between enantiomers.

This data illustrates that the (R)-isomer has a significantly higher affinity for the receptor than the (S)-isomer, a common observation in chiral drug development.

Design Principles for Enhanced Selectivity and Potency

The design of more selective and potent derivatives of this compound is guided by the SAR principles discussed above. Structure-based drug design, when a crystal structure of the target protein is available, can provide invaluable insights into the binding mode of these compounds and guide the rational design of new analogs.

To enhance potency , modifications that strengthen the key interactions with the target are sought. This could involve:

Optimizing the substitution pattern on the aromatic ring to improve electronic and hydrophobic interactions.

Introducing functional groups that can form additional hydrogen bonds or ionic interactions with the target.

Fine-tuning the pKa of the ionizable groups to ensure optimal ionization at physiological pH.

To improve selectivity , the design should focus on exploiting the differences between the target and off-target proteins. This can be achieved by:

Introducing substituents that fit into a specific sub-pocket of the target protein but cause steric hindrance in the binding sites of other proteins.

Modifying the molecule to favor a conformation that is complementary to the active site of the desired target.

Utilizing bioisosteric replacements to alter the interaction profile of the molecule, potentially favoring binding to the intended target.

By systematically applying these design principles, it is possible to develop novel derivatives of this compound with optimized therapeutic profiles.

Computational Chemistry and Molecular Modeling for Research Insights

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule, such as 3-(Aminomethyl)-4-hydroxybenzoic acid, interacts with a biological target, typically a protein. These methods are fundamental in drug discovery and development for identifying potential therapeutic agents and understanding their mechanisms of action.

Molecular docking simulations can predict the preferred orientation of this compound when it binds to a protein's active site, as well as the strength of this interaction, often expressed as a binding affinity or docking score. nih.govmdpi.com While specific docking studies for this compound are not extensively documented in publicly available literature, the principles of such studies can be inferred from research on structurally similar compounds like other hydroxybenzoic acid derivatives. mdpi.com

The process involves creating a three-dimensional model of the target protein and the ligand. Docking algorithms then explore various possible binding poses of the ligand within the protein's binding pocket, calculating the binding energy for each pose. These calculations consider forces such as hydrogen bonding, electrostatic interactions, and van der Waals forces. For this compound, the presence of the amino, hydroxyl, and carboxylic acid groups would be expected to form significant hydrogen bonds with amino acid residues in a protein's active site, contributing to a favorable binding affinity. nih.gov The predicted binding affinities can help in prioritizing compounds for further experimental testing. scielo.br

Table 1: Key Interactions in Ligand-Protein Binding of Benzoic Acid Derivatives

| Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Carboxyl (-COOH), Hydroxyl (-OH), Amino (-NH2) | Serine, Threonine, Aspartate, Glutamate, Histidine |

| Electrostatic | Carboxylate (-COO⁻), Ammonium (B1175870) (-NH3⁺) | Lysine, Arginine, Aspartate, Glutamate |

| Hydrophobic | Benzene (B151609) Ring | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

This table is illustrative and based on general principles of molecular interactions.

Beyond predicting binding affinity, molecular docking and dynamics simulations can elucidate the specific molecular interactions that stabilize the enzyme-inhibitor complex. mdpi.com This is crucial for understanding how a compound like this compound might inhibit an enzyme's activity. For instance, studies on hydroxybenzoic acids as acetylcholinesterase inhibitors have shown that different isomers interact with the enzyme's active site in distinct ways, involving both hydrophobic interactions and hydrogen bonds. mdpi.com

By analyzing the docked pose of this compound, researchers can identify key amino acid residues that form hydrogen bonds, salt bridges, or hydrophobic contacts with the inhibitor. nih.gov For example, the carboxylic acid group might interact with a positively charged residue like lysine, while the hydroxyl and amino groups could form hydrogen bonds with the backbone or side chains of other residues. Molecular dynamics simulations can further refine this understanding by simulating the movement of the ligand and protein over time, providing insights into the stability of these interactions and any conformational changes that may occur upon binding. scielo.br

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound and its derivatives can be performed using computational methods to identify the most stable, low-energy conformations. researchgate.net The relative orientation of the aminomethyl, hydroxyl, and carboxyl groups on the benzene ring can vary, and understanding the preferred conformations is essential for predicting how the molecule will fit into a protein's binding site.

Computational studies on related molecules, such as 3-(azidomethyl)benzoic acid, have revealed the existence of conformational polymorphism, where the molecule can adopt different stable conformations in the solid state. nih.gov For this compound, theoretical calculations can map the potential energy surface as a function of key dihedral angles, revealing the energy barriers between different conformers. This information is valuable for rational drug design, as it allows for the design of derivatives that are pre-organized in the bioactive conformation, potentially leading to higher binding affinities.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule, which govern its structure, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. researchgate.net For this compound, DFT calculations can provide valuable information about its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively, which is fundamental to its chemical reactivity. researchgate.net

The distribution of electron density, often visualized through a molecular electrostatic potential (MEP) map, can identify the electron-rich and electron-poor regions of the molecule. mdpi.com For this compound, the oxygen atoms of the carboxyl and hydroxyl groups, as well as the nitrogen atom of the amino group, are expected to be electron-rich (nucleophilic), while the hydrogen atoms of these groups would be electron-poor (electrophilic). This information is critical for predicting how the molecule will interact with other molecules and its potential sites of metabolic transformation.

Table 2: Calculated Reactivity Descriptors for Benzoic Acid Derivatives (Illustrative)

| Descriptor | Definition | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |

| Electronegativity (χ) | Tendency to attract electrons | Measures the overall electron-attracting power |

| Chemical Hardness (η) | Resistance to change in electron distribution | Relates to the stability of the molecule |

This table provides a general overview of reactivity descriptors that can be calculated using DFT.

Quantum chemical calculations can be used to predict the spectroscopic properties of this compound, such as its infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov These theoretical predictions can be compared with experimental data to confirm the molecule's structure and to aid in the interpretation of experimental spectra. dergipark.org.trdergipark.org.tr

Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's chemical bonds. vaia.com Each vibrational mode corresponds to a specific peak in the IR spectrum. For this compound, characteristic peaks would be expected for the O-H stretch of the carboxylic acid and phenol (B47542), the N-H stretch of the amine, the C=O stretch of the carboxylic acid, and various vibrations of the aromatic ring. chemicalbook.com

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. longdom.org These calculations predict the resonance frequencies of the ¹H and ¹³C nuclei in the molecule, which can be directly compared to experimental NMR spectra. chemicalbook.com The accurate prediction of spectroscopic properties provides a powerful tool for the structural elucidation and characterization of this compound and its derivatives.

Prediction of Interaction Mechanisms and Thermodynamic Parameters

The prediction of how a ligand, such as this compound, interacts with a biological target, typically a protein, is a cornerstone of computational drug discovery. Techniques like molecular docking and molecular dynamics (MD) simulations are employed to model these interactions and calculate the associated thermodynamic parameters, which govern the spontaneity and strength of the binding process.

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would involve placing the molecule into the binding site of a target protein and evaluating the binding affinity. The results of such studies are often presented in terms of a docking score and the specific interactions formed, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Molecular Dynamics Simulations and Thermodynamic Parameters

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, allowing for the observation of conformational changes and the stability of the binding pose. A key outcome of MD simulations is the ability to calculate thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) upon binding.

The Gibbs free energy of binding (ΔG) is a critical parameter as it indicates the spontaneity of the binding process; a negative ΔG suggests a favorable interaction. The enthalpy change (ΔH) reflects the energy released or absorbed due to the formation of non-covalent interactions, while the entropy change (ΔS) relates to the change in the system's disorder upon binding.

Based on studies of similar benzoic acid derivatives, the interaction of this compound with a protein target would likely be driven by a combination of enthalpic and entropic factors. The formation of strong hydrogen bonds and favorable electrostatic interactions would contribute to a negative (favorable) enthalpy change. The displacement of water molecules from the binding site upon ligand binding would lead to an increase in entropy, also favoring the binding process.

Predicted Thermodynamic Parameters for Hypothetical Protein Interaction

To illustrate the type of data generated from such computational studies, the following table presents hypothetical thermodynamic parameters for the binding of this compound to a generic protein kinase active site, as might be predicted from advanced computational methods.

| Thermodynamic Parameter | Predicted Value | Interpretation |

| Binding Free Energy (ΔG) | -9.5 kcal/mol | Spontaneous and favorable binding |

| Enthalpy Change (ΔH) | -12.0 kcal/mol | Exothermic process, driven by strong intermolecular forces |

| Entropy Change (TΔS) | -2.5 kcal/mol | Unfavorable entropic contribution, possibly due to loss of conformational freedom of the ligand upon binding |

Predicted Interaction Mechanisms

Further analysis of a hypothetical docked pose of this compound within a protein active site could reveal specific molecular interactions, as detailed in the table below.

| Interacting Group of Ligand | Interacting Residue of Protein | Type of Interaction | Predicted Distance (Å) |

| Carboxylic acid | Lysine (LYS) 72 | Hydrogen Bond, Salt Bridge | 1.8 |

| Hydroxyl group | Aspartic Acid (ASP) 184 | Hydrogen Bond | 2.1 |

| Aminomethyl group | Glutamic Acid (GLU) 91 | Hydrogen Bond | 2.5 |

| Benzene ring | Phenylalanine (PHE) 167 | π-π Stacking | 3.5 |

These tables showcase the detailed insights that computational modeling can provide into the interaction mechanisms and thermodynamic stability of ligand-protein complexes. Such predictions are invaluable for the rational design of new molecules with improved affinity and selectivity for their biological targets.

Applications As Chemical Scaffolds and Building Blocks in Organic Synthesis

Pseudopeptide and Peptidomimetic Synthesis